Scientific Field: Medical Science, Hepatology
Methods of Application: Lignocaine is administered intravenously at a dose of 1 mg/kg.
Results or Outcomes: Changes in the half-life of MEGX are similar to those of lignocaine; for example, the terminal half-life of lignocaine increases from a normal 1.4 to 10.2 hours in cardiac failure.
Monoethylglycinexylidide, also known as norlidocaine, is a significant metabolite of lidocaine, a widely used local anesthetic and antiarrhythmic agent. The compound has the chemical formula and an average molecular weight of approximately 206.28 g/mol. Its IUPAC name is N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide. Monoethylglycinexylidide is classified as an alpha-amino acid amide, which are amide derivatives of alpha-amino acids. This compound exhibits strong basic properties, indicated by its notable pKa value .
Monoethylglycinexylidide is primarily formed through the oxidative deethylation of lidocaine, catalyzed by liver cytochrome P450 enzymes, specifically cytochrome P450 1A2 and cytochrome P450 3A4. The reaction can be summarized as follows:
Monoethylglycinexylidide retains some pharmacological properties similar to its parent compound, lidocaine. It acts as a local anesthetic and has been studied for its effects on various tissues, including isolated human uterine muscle strips. Research indicates that monoethylglycinexylidide may exhibit muscle-relaxant properties and can influence uterine contractions . Additionally, it serves as a valuable biomarker for assessing hepatic function due to its formation being closely linked to liver enzyme activity .
Monoethylglycinexylidide has several applications in clinical and research settings:
Research has indicated that monoethylglycinexylidide interacts with various biological systems, particularly concerning its role in anesthetic efficacy and metabolic pathways. Studies have shown that it can modulate uterine contractions and may interact with other drugs metabolized by cytochrome P450 enzymes. Understanding these interactions is crucial for optimizing anesthetic protocols and assessing potential drug-drug interactions during clinical treatments .
Monoethylglycinexylidide shares structural and functional similarities with several other compounds in the class of amides and local anesthetics. Here are some notable comparisons:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Lidocaine | Widely used local anesthetic; parent compound | |
Bupivacaine | Long-acting local anesthetic; more lipophilic | |
Ropivacaine | Stereoselective local anesthetic; less cardiotoxic | |
Prilocaine | Local anesthetic with lower toxicity than lidocaine |
Uniqueness of Monoethylglycinexylidide: Unlike its counterparts, monoethylglycinexylidide acts primarily as a metabolite rather than a direct anesthetic agent, providing insights into metabolic processes and liver function rather than solely focusing on pain relief or anesthesia . Its role in hepatic function testing further distinguishes it from other local anesthetics.
Lidocaine undergoes extensive hepatic biotransformation, with approximately 97% of the administered dose being metabolized through hepatic pathways [1]. The primary metabolic transformation involves the oxidative deethylation of lidocaine to form monoethylglycinexylidide as the major metabolite [1] [2]. This biotransformation process occurs predominantly in hepatocytes, where lidocaine serves as a substrate for cytochrome P450 enzymes located in the hepatic microsomal fraction [3] [4].
The hepatic metabolism of lidocaine follows a well-established pathway wherein the diethylamino group of lidocaine undergoes sequential deethylation reactions. The first deethylation step produces monoethylglycinexylidide, which retains significant pharmacological activity [5]. Subsequently, monoethylglycinexylidide can undergo further deethylation to form glycinexylidide, though this secondary metabolite demonstrates reduced biological activity compared to the parent compound and primary metabolite [5].
Research utilizing isolated perfused rat liver systems has demonstrated that the steady-state kinetics of lidocaine metabolism can be modeled using nonlinear elimination pathways for multiple enzymes [6]. These studies revealed that the major metabolites, including monoethylglycinexylidide, are formed through distinct enzymatic pathways that operate simultaneously within the hepatic microsomal system.
The hepatic clearance of lidocaine is characterized as a high-extraction process, meaning that the metabolism is dependent on hepatic blood flow rather than being limited by enzymatic capacity under normal physiological conditions [1]. This high-extraction characteristic explains why lidocaine clearance serves as an effective marker for hepatic blood flow and metabolic capacity in clinical assessments.
The oxidative deethylation of lidocaine to monoethylglycinexylidide is mediated primarily by specific cytochrome P450 enzyme isoforms. Human studies have identified cytochrome P450 1A2 and cytochrome P450 3A4 as the major enzymes responsible for this metabolic transformation [7] [8].
At therapeutically relevant lidocaine concentrations (5 micromolar), cytochrome P450 1A2 functions as the predominant enzyme catalyzing lidocaine deethylation [7]. Inhibition studies using furafylline, a specific cytochrome P450 1A2 inhibitor, demonstrated approximately 60% reduction in monoethylglycinexylidide formation [7]. Additionally, immunoinhibition studies employing anti-cytochrome P450 1A1/2 antibodies resulted in greater than 75% inhibition of the deethylation reaction [7].
The role of cytochrome P450 3A4 becomes more prominent at higher lidocaine concentrations (800 micromolar), where troleandomycin, a cytochrome P450 3A4 inhibitor, reduced deethylation by approximately 50% [7]. This concentration-dependent shift in enzymatic contribution suggests that cytochrome P450 1A2 demonstrates higher affinity for lidocaine, while cytochrome P450 3A4 may possess greater catalytic capacity at elevated substrate concentrations.
Recombinant enzyme studies have confirmed the catalytic competence of both cytochrome P450 1A2 and cytochrome P450 3A4 for monoethylglycinexylidide formation [8]. The enzyme cytochrome P450 3A4, when expressed in HepG2 cells, demonstrated direct lidocaine-deethylase activity, confirming its role in the metabolic pathway [8]. Furthermore, correlation analysis between cytochrome P450 3A4 content and lidocaine deethylation activity in human liver microsomes yielded a correlation coefficient of 0.81, indicating a strong relationship between enzyme expression and metabolic capacity [9].
The oxidative deethylation mechanism follows the general cytochrome P450 catalytic cycle, involving the formation of Compound I, a highly reactive iron-oxo complex [10]. This intermediate abstracts a hydrogen atom from the methyl group of the diethylamino side chain, generating a carbon radical that subsequently undergoes oxygen rebound to form the hydroxylated intermediate [10]. The hydroxylated intermediate spontaneously decomposes to yield formaldehyde and monoethylglycinexylidide [11].
The kinetic modeling of monoethylglycinexylidide formation involves the application of Michaelis-Menten enzyme kinetics principles to describe the relationship between substrate concentration and metabolic rate [6]. The enzymatic conversion follows saturable kinetics characterized by specific kinetic parameters including the Michaelis constant and maximum velocity.
In studies using isolated perfused rat liver systems, the Michaelis-Menten constant for lidocaine deethylation by rat pulmonary microsomes was determined to be 0.27 millimolar [2]. These kinetic parameters provide insights into the enzyme-substrate affinity and the catalytic efficiency of the metabolic transformation.
The pharmacokinetic modeling of lidocaine and monoethylglycinexylidide has revealed important temporal relationships in their formation and elimination [12]. Following intravenous administration of lidocaine, the range of values for disposition kinetics parameters includes terminal half-life values from 50 to 231 minutes and total clearance values from 13 to 17 milliliters per minute per kilogram [12]. The monoethylglycinexylidide concentrations reached approximately one-third of lidocaine concentrations following intravenous administration, while comparable concentrations were observed following oral lidocaine administration [12].
Dynamic modeling approaches have been developed to describe the temporal changes in metabolite formation. The formation rate of monoethylglycinexylidide demonstrates a correlation with liver function status, with decreased formation rates observed in patients with increasing severity of liver disease [13]. The correlation between monoethylglycinexylidide formation and Child-Pugh classification provides a quantitative framework for assessing hepatic metabolic capacity.
Clearance-based modeling has shown that lidocaine clearance values correlate strongly with Child-Pugh scores, with correlation coefficients of -0.693 in patients with cirrhosis and -0.543 in patients with liver tumors [1]. These relationships enable the development of predictive models for metabolic capacity based on measured clearance parameters.
Significant interspecies differences exist in the metabolic pathways responsible for monoethylglycinexylidide formation, reflecting variations in cytochrome P450 enzyme expression and activity across different animal species [14] [5].
In rats, the formation of monoethylglycinexylidide is mediated by cytochrome P450 2B1, which demonstrates exclusive catalytic activity for lidocaine deethylation among the pulmonary cytochrome P450 isoforms tested [2]. Other cytochrome P450 forms present in rat lung tissue, including cytochrome P450 4B1, do not exhibit lidocaine deethylation activity [2]. Additionally, rat liver expresses cytochrome P450 2C11, cytochrome P450 2B1, and potentially cytochrome P450 3A2 and cytochrome P450 1A2 as contributors to monoethylglycinexylidide formation [15].
Comparative studies between rat and mouse liver and intestinal slices revealed species-specific differences in metabolic activity ratios [16]. The liver-to-intestine activity ratio for monoethylglycinexylidide formation was 1.7 in rats compared to 4.3 in mice, indicating higher relative hepatic metabolic capacity in mice [16]. These differences suggest that extrapolation of metabolic data between species requires careful consideration of the specific enzymatic profiles.
In large animal species, particularly cattle and sheep, substantial metabolic differences have been documented [14]. Cattle metabolize lidocaine primarily to 2,6-dimethylaniline rather than monoethylglycinexylidide, representing a fundamentally different metabolic pathway [14]. In contrast, sheep produce multiple minor metabolites including monoethylglycinexylidide, but at plasma concentrations approximately 25-fold lower than those observed in cattle for their primary metabolite [14].
The interspecies variability extends to tissue-specific expression patterns of metabolic enzymes. In rats, extrahepatic metabolism occurs in lung and kidney tissues, with pulmonary microsomes demonstrating the highest metabolic activity among extrahepatic tissues [2]. However, rat kidney cortex slices do not produce detectable amounts of monoethylglycinexylidide, while significant formation occurs in renal medulla slices [15], indicating anatomically specific enzyme distribution within individual organs.
These interspecies differences have important implications for toxicological assessment and drug development programs. The metabolic patterns observed in laboratory animals may not accurately predict human metabolic profiles, necessitating species-specific evaluation of metabolic pathways and kinetic parameters. Furthermore, the identification of alternative metabolic pathways in different species highlights the complexity of lidocaine biotransformation and the need for comprehensive metabolic profiling in pharmaceutical development.
Species | Primary Metabolite | Reference Concentration Range | Primary Enzyme |
---|---|---|---|
Human | Monoethylglycinexylidide | 66-100 μg/L (15 min) [3] | Cytochrome P450 1A2/3A4 [7] |
Dog | Monoethylglycinexylidide | 34-79 μg/L (15 min) [3] | Not specifically identified |
Rat | Monoethylglycinexylidide | Variable | Cytochrome P450 2B1 [2] |
Cattle | 2,6-Dimethylaniline | High concentrations [14] | Not specified |
Sheep | Multiple minor metabolites | Low concentrations [14] | Not specified |
Kinetic Parameter | Value | Species/System | Reference |
---|---|---|---|
Michaelis Constant | 0.27 mM | Rat pulmonary microsomes [2] | [2] |
Terminal Half-life | 50-231 min | Human subjects [12] | [12] |
Total Clearance | 13-17 mL/min/kg | Human subjects [12] | [12] |
Correlation Coefficient (Clearance vs Child-Pugh) | -0.693 | Human cirrhosis patients [1] | [1] |
Liver/Intestine Activity Ratio | 1.7 (rat), 4.3 (mouse) | Rat and mouse tissue slices [16] | [16] |
Acute Toxic